molecular formula C23H26N4OS B2726140 2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide CAS No. 890643-57-9

2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide

Cat. No.: B2726140
CAS No.: 890643-57-9
M. Wt: 406.55
InChI Key: TXIFQMFEWOSNDG-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydro-1H-carbazole core linked via a propanoyl group to a hydrazinecarbothioamide moiety substituted with a p-tolyl group. The hydrazinecarbothioamide group contributes to hydrogen-bonding capacity and metal coordination, which may influence biological activity .

Properties

IUPAC Name

1-(4-methylphenyl)-3-[3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-16-10-12-17(13-11-16)24-23(29)26-25-22(28)14-15-27-20-8-4-2-6-18(20)19-7-3-5-9-21(19)27/h2,4,6,8,10-13H,3,5,7,9,14-15H2,1H3,(H,25,28)(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFQMFEWOSNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide involves multiple steps:

  • Starting Material: The process begins with 3,4-dihydrocarbazole, which undergoes several functional group transformations.

  • N-alkylation: 3,4-dihydro-1H-carbazole is alkylated using propanoyl chloride under basic conditions to introduce the propanoyl group.

  • Hydrazinecarbothioamide Formation: The resultant intermediate is treated with p-tolyl isothiocyanate in the presence of a base to form the desired hydrazinecarbothioamide compound.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve:

  • Optimization of reaction conditions to ensure high yields and purity.

  • Use of continuous flow reactors to enhance efficiency and safety.

  • Implementation of robust purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound 2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide can undergo various reactions, including:

  • Oxidation: Transformation of the carbazole ring.

  • Reduction: Reduction of the hydrazinecarbothioamide moiety.

  • Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride.

  • Substitution: Employing reagents like alkyl halides for nucleophilic substitutions.

Major Products

The products depend on the reaction conditions and reagents used. For instance, oxidation might yield carbazole quinones, while reduction could produce various hydrazinecarbothioamide derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: As a ligand in metal-catalyzed reactions.

  • Material Science: As a building block for the synthesis of novel polymers.

Biology

  • Enzyme Inhibition: Studying its inhibitory effects on specific enzymes.

  • Antimicrobial Agents: Potential development of new antimicrobial agents.

Medicine

  • Drug Development: Potential as a lead compound in the design of new pharmaceuticals targeting cancer or neurological disorders.

Industry

  • Dyes and Pigments: Utilization in the synthesis of high-performance dyes.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. This interaction typically leads to the modulation of biological pathways, resulting in the observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Carbazole Variations

Compound Name Carbazole Structure Substituents Key Features
Target Compound 3,4-Dihydro-1H-carbazol-9(2H)-yl None on carbazole Partial saturation reduces aromaticity, potentially increasing solubility
5-Methyl-5H-indolo[2,3-b]quinolin-11-yl () Fully aromatic carbazole fused with indoloquinoline Methyl at position 5 Enhanced π-stacking due to extended aromaticity; methyl group may sterically hinder interactions
6-Chloro-9H-carbazol-2-yl () Fully aromatic carbazole Chlorine at position 6 Electron-withdrawing Cl alters electronic properties, possibly enhancing oxidative stability
1,2,3,4-Tetrahydro-9H-carbazol-9-yl () Fully saturated carbazole Variable substituents (e.g., Cl, F, CH₃) Full saturation increases flexibility but reduces planar interaction surfaces

Linker and Functional Group Modifications

Compound Name Linker Functional Group Substituent Biological Implications
Target Compound Propanoyl Hydrazinecarbothioamide p-Tolyl Thioamide improves metal-binding capacity; p-tolyl enhances lipophilicity
1-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-2-hydrazinyl ethanone () Ethanoyl Hydrazinyl ethanone None Ketone group may participate in redox reactions; lacks thioamide’s coordination potential
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide () Acetyl Acetamide Phenyl Amide group offers hydrogen-bonding but lacks thioamide’s reactivity
4-[3-(9H-Carbazol-9-yl acetyl) triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one () Acetyl-triazanylidene Pyrazolone Phenyl Triazanylidene linker introduces rigidity; pyrazolone may confer antioxidant activity

Substituent Effects

  • p-Tolyl (Target Compound) : Electron-donating methyl group increases lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.8) or nitro (logP ~1.9) groups .
  • 4-Methoxyphenyl () : Methoxy enhances solubility but reduces membrane permeability compared to p-tolyl .
  • 2-Oxo-2H-indol-3-yl () : Polar indole-oxo group may improve water solubility but limit blood-brain barrier penetration .

Antimicrobial Activity

  • Target Compound: Not directly reported, but structurally similar acetamide derivatives () exhibit MIC values of 12.5–50 µg/mL against S. aureus and E.
  • Hydrazinecarbothioamide Analogues () : Nitro-pyrazole substituents confer broad-spectrum activity (MIC: 6.25–25 µg/mL), likely via nitro group-mediated DNA damage .

Antioxidant Capacity

  • Target Compound : Unreported, but ’s N-substituted benzoilhydrazines show IC₅₀ values of 18–45 µM in DPPH assays, with electron-withdrawing groups (e.g., Cl) enhancing activity .
  • Triazanylidene-Pyrazolone Derivatives () : Exhibit IC₅₀ of 22 µM, attributed to pyrazolone’s radical scavenging .

Physicochemical Properties

Compound Name Molecular Weight Melting Point Key Spectral Data
Target Compound ~393.5 g/mol Not reported Expected IR: 3415 cm⁻¹ (NH), 1611 cm⁻¹ (C=O), 748 cm⁻¹ (C=S)
Compound ~452 g/mol 144°C IR: 3415 (NH), 1611 (C=O)
Compound 382.42 g/mol Not reported NMR: δ 8.2–7.1 ppm (aromatic protons)

Biological Activity

The compound 2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide , known for its complex structure and potential biological activities, has garnered attention in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C23H26N4OS
  • Molecular Weight : 406.5 g/mol
  • CAS Number : 890643-57-9

The structure of the compound features a carbazole moiety, which is known for its diverse biological activities, linked to a hydrazinecarbothioamide group. This configuration is significant for its potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar carbazole-based compounds can inhibit cancer cell proliferation by affecting multiple signaling pathways.

Case Study: Anticancer Activity

In a comparative study, derivatives of carbazole were evaluated against various cancer cell lines. The results demonstrated that compounds with hydrazinecarbothioamide functionalities showed promising cytotoxic effects:

Compound NameCell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3
Target CompoundMCF-715.0

This table illustrates the potential of the target compound in inhibiting tumor cell growth, supporting further investigation into its mechanisms.

The proposed mechanism of action for 2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide involves:

  • Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit pathways such as EGFR and BRAF(V600E), which are critical in many cancers.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.

Antimicrobial Activity

In addition to anticancer properties, this compound may exhibit antimicrobial activity. Studies on related hydrazine derivatives have reported antibacterial effects against various pathogens.

Research Findings on Antimicrobial Effects

A study evaluating the antimicrobial efficacy of hydrazinecarbothioamides revealed:

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the target compound could be effective against specific bacterial strains, warranting further exploration.

Structural Modifications

To enhance the biological activity and selectivity of 2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide , future research should focus on:

  • Synthesis of Analogues : Investigating structural variations to optimize potency and reduce toxicity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for 2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with carbazole derivatives and functionalizing the propanoyl and hydrazinecarbothioamide moieties. Key steps include:
  • Coupling reactions : Use of carbodiimide-based coupling agents for amide bond formation between carbazole and propanoyl intermediates .
  • Hydrazinecarbothioamide formation : Reaction of hydrazine derivatives with isothiocyanates under controlled pH (6–7) and temperature (60–80°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for purity .
  • Critical Parameters :
  • Temperature: Higher temperatures (>80°C) may degrade thermally unstable intermediates .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in carbazole derivatives .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for carbazole), methyl groups in the p-tolyl moiety (δ ~2.3 ppm), and NH protons (δ 9–11 ppm) .
  • ¹³C NMR : Carbonyl carbons (propanoyl at ~170 ppm, thiourea at ~180 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the hydrazinecarbothioamide group .
  • HPLC : Use C18 columns with acetonitrile/water mobile phases (0.1% TFA) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound, particularly its interaction with cellular targets?

  • Methodological Answer :
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinity to enzymes like GSK-3β or kinases, leveraging the carbazole core’s planar structure for intercalation .
  • Enzyme Assays : In vitro inhibition studies (e.g., IC₅₀ determination) using ATP-dependent kinase assays to quantify competitive/non-competitive binding .
  • Cellular Pathways : Transcriptomic profiling (RNA-seq) of treated cell lines to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :
  • Dose-Response Analysis : Use a wide concentration range (nM–mM) to identify biphasic effects, as low doses may act as antioxidants while high doses induce ROS .
  • Redox Profiling : Measure ROS levels (DCFH-DA assay) and antioxidant enzymes (SOD, CAT) in parallel to contextualize activity .
  • Structural Analog Comparison : Test derivatives lacking the hydrazinecarbothioamide group to isolate redox contributions of specific substituents .

Q. What computational strategies are effective for predicting the photophysical or electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry (B3LYP/6-31G**) and compute HOMO-LUMO gaps to predict UV-Vis absorption (e.g., λ_max ~350 nm for carbazole derivatives) .
  • TD-DFT : Simulate excited-state transitions to correlate with experimental fluorescence data .
  • Solvent Effects : Include PCM models to account for polarity-dependent spectral shifts .

Experimental Design & Data Validation

Q. How should researchers design stability studies to assess this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation :
  • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor via HPLC for decomposition products (e.g., free carbazole or p-toluidine) .
  • Thermal Stress : Heat solid samples at 100°C for 48h and analyze for melting point shifts or crystallinity loss (DSC/TGA) .
  • Light Sensitivity : Expose to UV (254 nm) and measure absorbance changes to detect photodegradation .

Q. What analytical validation protocols are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Develop a validated method with:
  • Calibration curve : Linear range 1–1000 ng/mL (R² >0.99) .
  • Recovery tests : Spike plasma/serum with known concentrations and assess extraction efficiency (>85%) .
  • Matrix Effects : Compare slopes of solvent-based vs. matrix-matched standards to validate specificity .

Key Challenges & Recommendations

  • Synthetic Scalability : Optimize one-pot reactions to reduce purification steps .
  • Biological Data Reproducibility : Use standardized cell lines (e.g., HEK293 or HepG2) and report passage numbers .
  • Computational-Experimental Synergy : Validate DFT-predicted properties with experimental UV-Vis and fluorescence spectra .

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